Cas no 1696960-99-2 (1-(3-chloro-4-methylphenyl)cyclohexanol)

1-(3-Chloro-4-methylphenyl)cyclohexanol is a substituted cyclohexanol derivative featuring a chloro-methylphenyl moiety, which imparts unique steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and agrochemical applications. The presence of both chloro and methyl substituents on the phenyl ring enhances its reactivity in electrophilic and nucleophilic transformations, while the cyclohexanol group offers versatility for further functionalization. Its well-defined structure and stability under standard conditions make it a reliable building block for research and industrial processes requiring precise molecular modifications.
1-(3-chloro-4-methylphenyl)cyclohexanol structure
1696960-99-2 structure
Product Name:1-(3-chloro-4-methylphenyl)cyclohexanol
CAS No:1696960-99-2
MF:C13H17ClO
MW:224.726483106613
CID:6781251
Update Time:2026-03-12

1-(3-chloro-4-methylphenyl)cyclohexanol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-4-methylphenyl)cyclohexanol
    • Inchi: 1S/C13H17ClO/c1-10-5-6-11(9-12(10)14)13(15)7-3-2-4-8-13/h5-6,9,15H,2-4,7-8H2,1H3
    • InChI Key: VDZGEWSKQBXFOX-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC(C)=C(Cl)C=2)CCCCC1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB611896-10g
1-(3-Chloro-4-methylphenyl)cyclohexanol; .
1696960-99-2
10g
€146.20 2025-04-20
abcr
AB611896-25g
1-(3-Chloro-4-methylphenyl)cyclohexanol; .
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abcr
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1696960-99-2
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€552.80 2025-04-20

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Amadis Chemical Company Limited
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(CAS:1696960-99-2)1-(3-chloro-4-methylphenyl)cyclohexanol
Order Number:A1212442
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 21:50
Price ($):313
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Additional information on 1-(3-chloro-4-methylphenyl)cyclohexanol

Professional Introduction to 1-(3-chloro-4-methylphenyl)cyclohexanol (CAS No. 1696960-99-2)

1-(3-chloro-4-methylphenyl)cyclohexanol, a compound with the chemical identifier CAS No. 1696960-99-2, represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural composition, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of 1-(3-chloro-4-methylphenyl)cyclohexanol consists of a cyclohexanol moiety linked to a substituted phenyl ring, which includes both chloro and methyl functional groups. This specific arrangement not only influences its chemical reactivity but also its pharmacological properties, making it a valuable candidate for further investigation.

The synthesis and characterization of 1-(3-chloro-4-methylphenyl)cyclohexanol have been subjects of extensive research in recent years. The introduction of the chloro group at the 3-position and the methyl group at the 4-position of the phenyl ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets. These modifications are critical in pharmaceutical design, as they can enhance binding affinity, selectivity, and overall efficacy. The cyclohexanol part of the molecule provides a flexible backbone that can adapt to various binding pockets in biological systems, further contributing to its potential as a pharmacophore.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The presence of both chloro and methyl substituents on the aromatic ring has been associated with various biological activities, including anti-inflammatory, anti-depressant, and anti-cancer effects. For instance, studies have shown that analogous compounds can interact with specific enzymes and receptors, leading to therapeutic outcomes. The unique combination of functional groups in 1-(3-chloro-4-methylphenyl)cyclohexanol suggests that it may exhibit similar properties, making it an attractive candidate for further pharmacological investigation.

The synthesis of 1-(3-chloro-4-methylphenyl)cyclohexanol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Common synthetic routes include Friedel-Crafts alkylation followed by nucleophilic substitution or reduction steps to introduce the cyclohexanol moiety. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. The optimization of these synthetic pathways is crucial for obtaining high-quality material suitable for subsequent biological testing.

The analytical characterization of 1-(3-chloro-4-methylphenyl)cyclohexanol is equally important. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used to confirm the molecular structure and purity of the compound. High-performance liquid chromatography (HPLC) is often employed for purity assessment and quantification purposes. These analytical methods provide essential data for understanding the compound's behavior in various chemical environments and are critical for ensuring consistency in experimental results.

Beyond its synthetic and analytical aspects, the biological evaluation of 1-(3-chloro-4-methylphenyl)cyclohexanol represents a key area of research. In vitro studies have begun to explore its interactions with various biological targets, including enzymes and receptors relevant to human health and disease. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways, potentially making it a lead compound for developing novel anti-inflammatory agents. Additionally, its structural features may allow it to interact with other therapeutic targets, opening up possibilities for applications in multiple therapeutic areas.

The potential applications of 1-(3-chloro-4-methylphenyl)cyclohexanol extend beyond traditional pharmaceuticals. Its unique structural properties make it a valuable tool in chemical biology research, where it can be used to study enzyme mechanisms and receptor interactions at a molecular level. Furthermore, its versatility in synthetic chemistry suggests that it could serve as a building block for more complex molecules with tailored properties. As research continues to uncover new biological functions and therapeutic potentials, compounds like 1-(3-chloro-4-methylphenyl)cyclohexanol are likely to play an increasingly important role in drug discovery and development.

In conclusion, 1-(3-chloro-4-methylphenyl)cyclohexanol (CAS No. 1696960-99-2) is a promising compound with significant potential in pharmaceutical chemistry and medicinal research. Its unique structural features, synthetic accessibility, and preliminary biological activities make it an attractive candidate for further investigation. As our understanding of its properties continues to grow, so too will its applications in drug discovery and chemical biology. The ongoing exploration of this compound underscores the importance of continued research in developing novel therapeutic agents for addressing various health challenges.

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Amadis Chemical Company Limited
(CAS:1696960-99-2)1-(3-chloro-4-methylphenyl)cyclohexanol
A1212442
Purity:99%
Quantity:100g
Price ($):313
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